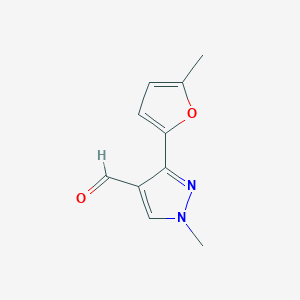

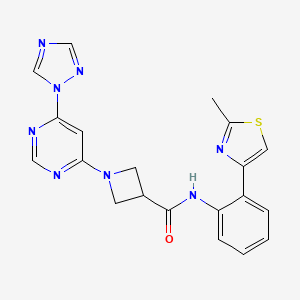

![molecular formula C15H16N4O4S B2508856 N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺 CAS No. 1448060-53-4](/img/structure/B2508856.png)

N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

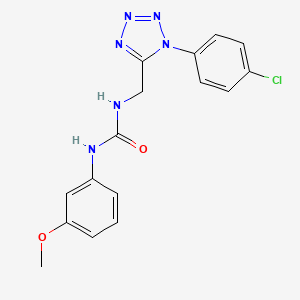

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a heterocyclic compound that features several functional groups and rings, including a pyrazole, an oxazole, and a sulfonamide moiety. These structural features are commonly found in molecules with potential biological activities, such as antibacterial properties.

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety, as described in the first paper, involves the reaction of a precursor with active methylene compounds to produce various derivatives, including pyrazole and oxazole derivatives . Similarly, the second paper discusses the synthesis of pyrazoles by reacting N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes . Although the exact synthesis of the compound is not detailed, these papers provide insight into the types of chemical reactions that could be used to synthesize such a molecule.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, known for its stability and presence in various biologically active compounds. The oxazole ring is another five-membered heterocycle containing oxygen and nitrogen, which is often found in natural products and pharmaceuticals. The sulfonamide group is a common functional group in drug molecules due to its polar nature and ability to engage in hydrogen bonding .

Chemical Reactions Analysis

The interaction of oxazole derivatives with amino-pyrazoles and amino-triazoles can lead to the formation of new heterocyclic systems, as mentioned in the third paper . This suggests that the compound could potentially undergo similar reactions, leading to the formation of new heterocycles. The fourth paper describes a Rh(II)-catalyzed transannulation reaction to synthesize 5-sulfonamidoimidazoles, indicating that sulfonamide groups can participate in complex transformations to form new rings .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide information on the properties of similar heterocyclic compounds. For instance, the presence of the sulfonamido moiety is known to enhance the solubility and biological activity of compounds . The stability of the pyrazole and oxazole rings could also contribute to the overall stability of the compound, which is important for its potential use as a pharmaceutical agent .

科学研究应用

合成和反应性

已经探索了包含磺酰胺部分的新型杂环化合物的合成,用作抗菌剂。前体乙基{[4-N-(4,6-二甲基嘧啶-2-基)磺酰基]苯偶氮}氰基乙酸酯与各种活性亚甲基化合物反应,生成吡喃、吡啶和哒嗪衍生物。此外,还研究了前体腙对肼衍生物的反应性,生成吡唑和恶唑衍生物。该合成的八种化合物表现出高抗菌活性,突出了含磺酰胺化合物在抗菌应用中的潜力 (Azab、Youssef 和 El-Bordany,2013 年)。

抗菌和细胞毒活性

制备了含磺酰胺的 1,5-二芳基吡唑衍生物,并评估了它们在体外和体内阻断环氧合酶 2 (COX-2) 的能力。这项研究提供了对该系列中构效关系的见解,确定了有效且选择性的 COX-2 抑制剂。寻找具有可接受药代动力学特征的化合物的努力导致了西乐布的发现,西乐布目前正在进行 III 期临床试验,用于治疗类风湿性关节炎和骨关节炎 (Penning 等人,1997 年)。

制备了将吡唑啉与噻二唑、恶二唑和三唑结合的新型砜连接双杂环,并测试了它们的抗菌活性。其中,某些化合物表现出明显的活性,突出了砜连接双杂环在开发新型抗菌剂中的潜力 (Padmavathi、Thriveni、Reddy 和 Deepti,2008 年)。

抗氧化活性

合成了一类新型的砜/磺酰胺连接双杂环,并测试了它们的抗氧化活性。甲基取代的双(恶二唑)被确定为潜在的抗氧化剂,与砜连接的对应物相比,磺酰胺连接的双杂环表现出更高的抗氧化活性。这项研究为抗氧化剂的开发开辟了新的途径 (Padmaja 等人,2014 年)。

设计和评估作为细胞毒剂

合成了新型的带有磺酰胺部分的 N-芳基吡唑衍生物,并评估了它们对各种人类肿瘤细胞系的体外细胞毒活性。这些化合物显示出有希望的细胞毒性,某些衍生物表现出比西乐布和顺铂等已知治疗方法更好的疗效。这表明 N-芳基吡唑衍生物作为癌症治疗的细胞毒剂的潜力 (Duan 等人,2016 年)。

属性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-19-13(9-2-3-9)6-10(18-19)8-16-24(21,22)11-4-5-14-12(7-11)17-15(20)23-14/h4-7,9,16H,2-3,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJUWZOHLFNENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

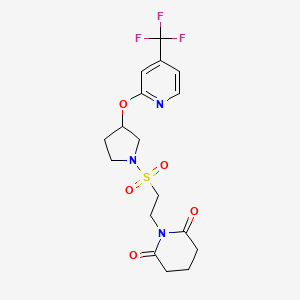

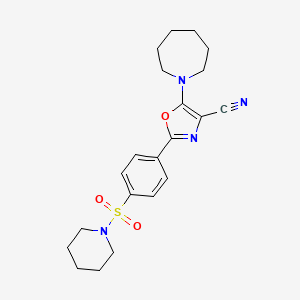

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)

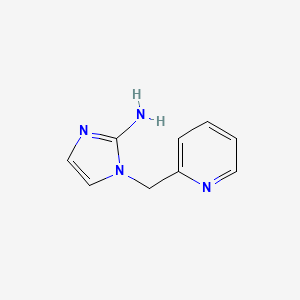

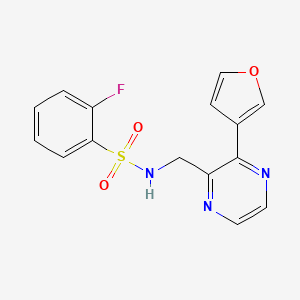

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

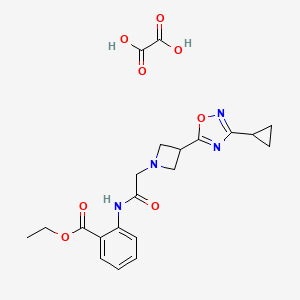

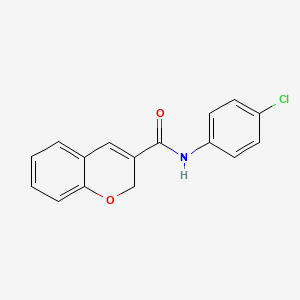

![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)